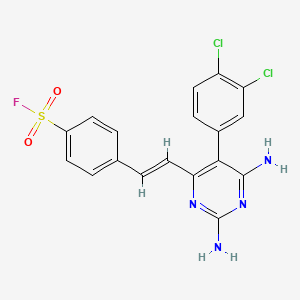

4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

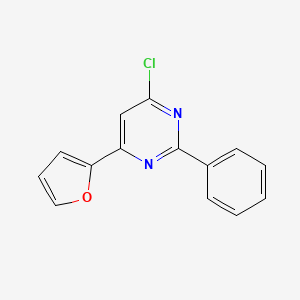

4-(2-(2,6-Diamino-5-(3,4-Dichlorphenyl)pyrimidin-4-yl)vinyl)benzol-1-sulfonylfluorid ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung verfügt über einen Pyrimidinkern, der mit Diamin- und Dichlorphenylgruppen substituiert ist und über eine Vinylgruppe mit einer Benzolsulfonylfluorid-Einheit verbunden ist. Seine einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die ihn in Forschung und industriellen Anwendungen zu einem interessanten Forschungsobjekt machen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

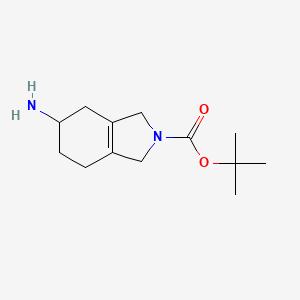

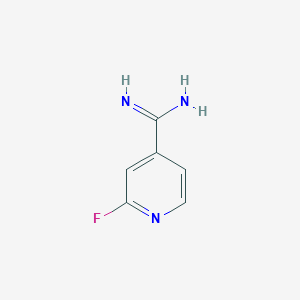

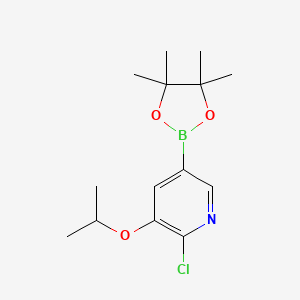

Die Synthese von 4-(2-(2,6-Diamino-5-(3,4-Dichlorphenyl)pyrimidin-4-yl)vinyl)benzol-1-sulfonylfluorid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Ein üblicher Ansatz ist die Suzuki–Miyaura-Kupplungsreaktion, die die Kreuzkupplung von Boronsäuren mit halogenierten Pyrimidinderivaten beinhaltet . Diese Reaktion wird durch Palladium katalysiert und erfordert milde Bedingungen, was sie zur Synthese komplexer Moleküle geeignet macht.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der Suzuki–Miyaura-Kupplungsreaktion für die großtechnische Synthese umfassen. Dazu gehören die Verwendung hocheffizienter Katalysatoren, die Optimierung der Reaktionsbedingungen und der Einsatz von kontinuierlichen Durchflussreaktoren zur Steigerung der Ausbeute und Reinheit. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(2-(2,6-Diamino-5-(3,4-Dichlorphenyl)pyrimidin-4-yl)vinyl)benzol-1-sulfonylfluorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonylfluoridgruppe auftreten und zur Bildung von Sulfonamiden oder anderen Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Nucleophile wie Amine, Alkohole und Thiole.

Wichtige gebildete Produkte

Oxidation: Bildung von Sulfonsäuren oder anderen oxidierten Derivaten.

Reduktion: Bildung von reduzierten Pyrimidinderivaten.

Substitution: Bildung von Sulfonamidderivaten und anderen substituierten Produkten.

Wissenschaftliche Forschungsanwendungen

4-(2-(2,6-Diamino-5-(3,4-Dichlorphenyl)pyrimidin-4-yl)vinyl)benzol-1-sulfonylfluorid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Modulator biologischer Pfade.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-(2-(2,6-Diamino-5-(3,4-Dichlorphenyl)pyrimidin-4-yl)vinyl)benzol-1-sulfonylfluorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonylfluoridgruppe der Verbindung kann kovalente Bindungen mit nucleophilen Resten in Enzymen bilden, was zur Hemmung der Enzymaktivität führt. Zusätzlich kann der Pyrimidinkern mit verschiedenen biologischen Rezeptoren interagieren, Signalwege modulieren und therapeutische Wirkungen ausüben .

Wissenschaftliche Forschungsanwendungen

4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)vinyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound’s sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine core can interact with various biological receptors, modulating signaling pathways and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Diaminopyrimidinderivate: Diese Verbindungen teilen den Pyrimidinkern und zeigen ähnliche biologische Aktivitäten.

Sulfonylfluoridderivate: Verbindungen mit Sulfonylfluoridgruppen sind für ihre Enzyminhibitor-Eigenschaften bekannt.

Einzigartigkeit

4-(2-(2,6-Diamino-5-(3,4-Dichlorphenyl)pyrimidin-4-yl)vinyl)benzol-1-sulfonylfluorid zeichnet sich durch seine einzigartige Kombination aus einem Pyrimidinkern mit Diamin- und Dichlorphenylsubstitutionen aus, die mit einer Benzolsulfonylfluorid-Einheit verbunden sind. Diese einzigartige Struktur verleiht eine besondere chemische Reaktivität und biologische Aktivität und macht sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .

Eigenschaften

CAS-Nummer |

24346-18-7 |

|---|---|

Molekularformel |

C18H13Cl2FN4O2S |

Molekulargewicht |

439.3 g/mol |

IUPAC-Name |

4-[(E)-2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C18H13Cl2FN4O2S/c19-13-7-4-11(9-14(13)20)16-15(24-18(23)25-17(16)22)8-3-10-1-5-12(6-2-10)28(21,26)27/h1-9H,(H4,22,23,24,25)/b8-3+ |

InChI-Schlüssel |

SHYCOAMFDXJFRQ-FPYGCLRLSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F |

Kanonische SMILES |

C1=CC(=CC=C1C=CC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)

![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)

![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)

![2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)

![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)